(S)-2-Aminopentanoic acid hydrochloride
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Overview
Description
(S)-2-Aminopentanoic acid hydrochloride is a chiral amino acid derivative. It is an important compound in the field of organic chemistry and biochemistry due to its role as a building block in the synthesis of peptides and proteins. The hydrochloride form enhances its solubility in water, making it easier to handle in various chemical reactions and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Aminopentanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as (S)-2-Aminopentanoic acid.
Hydrochloride Formation: The precursor is treated with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous solution at room temperature.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain the pure hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, ensures that the compound meets the required quality standards for various applications.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Aminopentanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and various substituted amino acid derivatives.
Scientific Research Applications
(S)-2-Aminopentanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and proteins. It also serves as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in studies related to enzyme mechanisms and protein structure.
Medicine: It is investigated for its potential therapeutic applications, including its role in drug design and development.
Industry: The compound is used in the production of pharmaceuticals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Aminopentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. The carboxyl group can participate in coordination with metal ions, affecting the overall conformation and function of proteins.
Comparison with Similar Compounds
Similar Compounds
®-2-Aminopentanoic acid hydrochloride: The enantiomer of (S)-2-Aminopentanoic acid hydrochloride, with similar chemical properties but different biological activities.
2-Aminobutanoic acid hydrochloride: A shorter-chain analog with different reactivity and applications.
2-Aminohexanoic acid hydrochloride: A longer-chain analog with distinct properties and uses.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct biological activity and reactivity compared to its enantiomer and other analogs. Its solubility in water and ability to form stable salts make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
(2S)-2-aminopentanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-2-3-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXIIAPIURLROR-WCCKRBBISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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